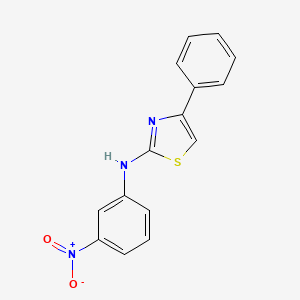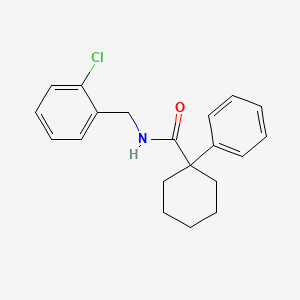![molecular formula C15H11ClFNO3 B5768508 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5768508.png)
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene, also known as CF3, is a chemical compound that has shown promise in scientific research applications. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene is not yet fully understood. However, it has been suggested that 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene may work by inhibiting the activity of certain enzymes and proteins in the body. This may lead to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and physiological effects:
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, leading to the reduction of inflammation and the inhibition of cancer cell growth. 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has also been found to have potential as a treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene in lab experiments is its potential as a treatment for Alzheimer's disease. Another advantage is its anti-inflammatory and anti-tumor properties. However, one limitation of using 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene in lab experiments is its cost. 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene is a relatively expensive compound to synthesize and may not be feasible for all research projects.
Direcciones Futuras
There are several future directions for research on 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene. One direction is to further investigate its potential as a treatment for Alzheimer's disease. Another direction is to explore its anti-inflammatory and anti-tumor properties in more detail. Research could also focus on developing more cost-effective methods for synthesizing 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene. Finally, research could explore the potential of 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene as a treatment for other diseases and conditions.
Métodos De Síntesis
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene can be synthesized using various methods, including the reaction of 2-chloro-4-(2-nitrovinyl)phenol with 2-fluorobenzyl chloride in the presence of a base. The resulting compound is then subjected to further reactions to produce 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene. Another method involves the reaction of 2-chloro-4-(2-nitrovinyl)phenol with 2-fluorobenzyl bromide in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has been found to have potential in scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties. 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has also been found to inhibit the growth of certain types of cancer cells. Research has also shown that 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has potential as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
2-chloro-1-[(2-fluorophenyl)methoxy]-4-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-13-9-11(7-8-18(19)20)5-6-15(13)21-10-12-3-1-2-4-14(12)17/h1-9H,10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVKCWIJFGAKC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[(2-fluorobenzyl)oxy]-4-[(E)-2-nitroethenyl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5768448.png)
![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)

![2-[(cyanomethyl)thio]-7-methyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5768481.png)

![methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)


![N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5768524.png)
